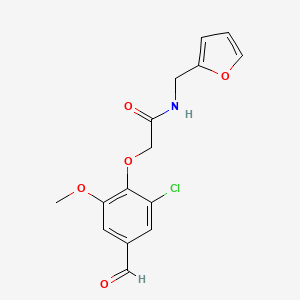

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide

Description

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a substituted phenoxy backbone and a furan-containing N-alkyl group. The compound combines a 2-chloro-4-formyl-6-methoxyphenoxy moiety with an acetamide linker bonded to a furan-2-ylmethyl group.

Key structural attributes include:

- Electron-withdrawing groups: The chloro and formyl substituents on the phenoxy ring may enhance electrophilicity and influence reactivity.

- Polar functional groups: The methoxy and formyl groups increase hydrophilicity, which could affect solubility and bioavailability.

Properties

IUPAC Name |

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5/c1-20-13-6-10(8-18)5-12(16)15(13)22-9-14(19)17-7-11-3-2-4-21-11/h2-6,8H,7,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYSVICBHMXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with chloroacetic acid to yield 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid.

Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with furan-2-ylmethylamine under suitable conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base such as triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its multiple functional groups that can interact with biological targets.

Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as polymers or coatings.

Chemical Research: It can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The chloro and formyl groups could form covalent bonds with nucleophilic sites on proteins, while the methoxy and furan groups might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Substituent Effects on Physicochemical Properties :

- The target compound’s formyl group distinguishes it from fluorinated analogs (e.g., compounds 30 and 31 in ), which exhibit higher yields (82% vs. 54%) but lack the aromatic aldehyde functionality .

- The furan-2-ylmethyl N-substituent is shared with compounds in and . These derivatives exhibit moderate molecular weights (307–427 g/mol) and XLogP3 values (~2.8), suggesting comparable lipophilicity .

Synthetic Accessibility :

- Compounds with simpler N-alkyl groups (e.g., butyl in ) are synthesized in higher yields (82%) compared to those requiring multi-step functionalization (e.g., sulfonylhydrazinylidene in ). The target compound’s synthesis may require controlled conditions due to the reactive formyl group.

The target’s chloro and methoxy substituents may confer similar bioactivity but with enhanced selectivity due to the formyl group .

Table 2: Crystallographic and Conformational Data

- The crystal structure of N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide () reveals that acetamide derivatives often adopt planar conformations with intermolecular hydrogen bonding. The target compound’s formyl group may introduce additional dipole interactions, influencing crystal packing .

Biological Activity

The compound 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 340.76 g/mol. The structure features multiple functional groups, including chloro, formyl, methoxy, phenoxy, and acetamide moieties, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2O4 |

| Molecular Weight | 340.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Pending] |

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related phenoxy compounds have shown inhibition of cancer cell proliferation in various lines, including breast and prostate cancer cells.

In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported an IC50 value of approximately 12 μM against the MCF-7 breast cancer cell line, suggesting a potent effect compared to standard chemotherapeutics.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes associated with various diseases:

- Cholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment. Preliminary data suggests that this compound may exhibit competitive inhibition against these enzymes.

- Cyclooxygenase Inhibition : The anti-inflammatory properties of the compound were assessed through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds with similar structures have shown IC50 values ranging from 10 to 30 μM against COX-2, indicating potential therapeutic applications in inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Table 2: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) |

|---|---|---|

| Anticancer | MCF-7 Cells | 12 |

| AChE Inhibition | AChE | TBD |

| BChE Inhibition | BChE | TBD |

| COX-2 Inhibition | COX-2 | 15 |

| Antioxidant Activity | DPPH Scavenging | High activity |

Case Study 1: Anticancer Effects

In a controlled study, the compound was administered to MCF-7 cells at varying concentrations over 48 hours. The results showed a dose-dependent increase in apoptosis markers, including annexin V positivity and caspase activation.

Case Study 2: Enzyme Inhibition

A kinetic study was performed to assess the inhibition of AChE by this compound using Lineweaver-Burk plots. The findings suggested that it acts as a competitive inhibitor with a calculated Ki value that aligns with other known inhibitors in this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.